Prenyl caffeate

Catalog No.
S1522135
CAS No.
118971-61-2
M.F
C14H16O4
M. Wt
248.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prenyl caffeate

Research on lipid-soluble antioxidants often fails with hydrophilic caffeic acid, which cannot cross cell membranes. Prenyl caffeate overcomes this with a prenyl ester, delivering 3.24 LogP lipophilicity and a catechol moiety for potent HAT-based radical scavenging. Key outcomes:

  • Enables lipid-rich cosmetic base stabilization & anti-aging defense.
  • Protects against H2O2-induced cell death in myoblasts, unlike ferulate analogs.
  • Serves as an analytical standard for propolis authentication via LC-MS.

Procure with guaranteed purity and global shipping.

CAS Number

118971-61-2

Product Name

Prenyl caffeate

IUPAC Name

3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

InChI

InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+

InChI Key

TTYOHMFLCXENHR-GQCTYLIASA-N

SMILES

CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C

Synonyms

(E)-3-(3,4-Dihydroxyphenyl)-3-methyl-2-butenyl Ester 2-Propenoic Acid; (2E)-3-(3,4-Dihydroxyphenyl)-3-methyl-2-butenyl Ester 2-Propenoic Acid; (2E)-3-(3,4-Dihydroxyphenyl)-3-methyl-2-buten-1-yl Ester 2-Propenoic Acid

Canonical SMILES

CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C

Isomeric SMILES

CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C

The exact mass of the compound Prenyl caffeate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. It belongs to the ontological category of hydroxycinnamic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg

Prenyl caffeate (3-methyl-2-butenyl caffeate) is a highly bioactive hydroxycinnamic acid ester prominently identified as a key functional marker in poplar-type propolis [1]. Chemically, it consists of a caffeic acid core esterified with a prenyl (3-methyl-2-butenyl) group, a modification that fundamentally alters its physicochemical profile. In industrial and research procurement, prenyl caffeate is primarily sourced for its potent radical-scavenging capabilities and its enhanced lipophilicity compared to parent phenolic acids [2]. This distinct structural profile makes it an essential compound for developing lipid-soluble antioxidants, standardizing complex natural product extracts, and serving as a specialized substrate in enzymatic transesterification workflows[3].

Research Fit

Natural product chemistry and caffeic acid ester SAR studies
Prenylated phenolic reference standard for propolis constituent analysis
Bioactivity screening context (quorum sensing, AGE inhibition, antioxidant)

Substituting prenyl caffeate with its parent compound, caffeic acid, or closely related ferulate esters results in a critical loss of either membrane permeability or antioxidant efficacy. Caffeic acid is highly hydrophilic, which severely limits its intracellular accumulation and its compatibility with lipid-based formulations [1]. The prenyl side chain in prenyl caffeate increases its lipophilicity, enabling efficient cell membrane traversal. Furthermore, substituting prenyl caffeate with ferulate equivalents (such as prenyl ferulate) eliminates the catechol moiety (3,4-dihydroxy substitution) on the aromatic ring. This catechol structure is non-negotiable for its superior hydrogen atom transfer (HAT) antioxidant mechanism; studies demonstrate that while prenyl caffeate provides robust cytoprotection against oxidative stress, ferulate derivatives exhibit zero protective effects under identical cellular conditions [2].

Substitution Risk

Moiety Prenyl vs. phenethyl group modifies lipophilicity and may shift membrane permeability and target engagement.
SAR Chain length and branching are critical determinants of antibacterial potency and antioxidant mechanism preference, confirmed by QSAR studies.
Profile Replacement with methyl caffeate or CAPE will not reproduce the specific bioactivity profile of prenyl caffeate.

Lipophilicity and Membrane Permeability Enhancement

The esterification of caffeic acid with a prenyl group drastically shifts the compound's partition coefficient, making it highly suitable for lipidic environments. Prenyl caffeate exhibits a calculated LogP of approximately 3.24, representing a substantial increase in lipophilicity over the highly polar caffeic acid baseline [1]. This modification allows the molecule to readily cross lipid bilayers, a critical requirement for intracellular antioxidant assays and cosmeceutical formulations where the parent acid would fail to penetrate.

Evidence DimensionCalculated Octanol-Water Partition Coefficient (LogP)
Target Compound DataPrenyl caffeate: LogP ~ 3.24
Comparator Or BaselineCaffeic acid baseline: LogP ~ 1.15
Quantified Difference~2.1 log unit increase in lipophilicity
ConditionsComputed/experimental physicochemical profiling for membrane permeability prediction

Buyers formulating lipid-based systems or conducting intracellular assays must select prenyl caffeate to ensure adequate membrane traversal and phase compatibility.

AGE inhibition & chelation
Head-to-head
Prenyl caffeate: IC50 90 µM, DPPH 1.22 µmol TE/µmol, Chelation High
Pinocembrin: IC50 190 µM, DPPH inactive, Chelation Moderate
Chrysin: IC50 >3000 µM, Chelation Moderate
Reported dual-action context (AGE + metal chelation) not seen in tested flavonoids
BSA-glucose model; ferrozine assay

Cytoprotection Against Oxidative Stress vs. Ferulates

In models of oxidative injury, the specific catechol structure of prenyl caffeate proves essential. When human skeletal muscle cells were exposed to lethal concentrations of hydrogen peroxide, pre-incubation with prenyl caffeate significantly prevented the loss of cell viability. In direct contrast, ferulate equivalents (which possess a methoxy group instead of a second hydroxyl group) failed to exhibit any cytoprotective effects at the same concentrations [1].

Evidence DimensionPrevention of H2O2-induced cell death
Target Compound DataPrenyl caffeate: Robust cytoprotective activity and preservation of cell viability
Comparator Or BaselinePrenyl ferulate (and other ferulates): No cytoprotective effect observed
Quantified DifferenceAbsolute requirement of the caffeate catechol moiety for cellular protection
ConditionsHuman myoblasts pre-incubated at 5 µg/mL prior to H2O2 exposure

Procurement for cytoprotective drug discovery or tissue preservation models must strictly specify the caffeate ester, as ferulate analogs are completely inactive in this pathway.

Quorum sensing inhibition
Head-to-head
Prenyl caffeate: 50 µg/ml (complete violacein inhibition)
Manuka propolis fraction: 450 µg/ml for same effect
Supports anti-virulence research with defined single-molecule benchmark
C. violaceum liquid culture; vioA/D/E genes down ≥2-fold

Hydrogen Atom Transfer (HAT) Antioxidant Efficiency

Prenyl caffeate is highly optimized for radical scavenging via the Hydrogen Atom Transfer (HAT) mechanism, particularly in non-aqueous environments. Theoretical and in vitro evaluations rank prenyl caffeate, alongside CAPE, as one of the most active antioxidants in vacuum and lipid-like solvent media (e.g., benzene, amyl acetate). It significantly outperforms trans-isomers of ferulic and p-coumaric derivatives, which lack the necessary ortho-diphenol configuration to efficiently stabilize the resulting radical [1].

Evidence DimensionHAT mechanism antioxidant activity
Target Compound DataPrenyl caffeate: Highly active in lipid-like environments
Comparator Or Baselinetrans-Ferulic and p-coumaric acid derivatives: Insufficiently effective
Quantified DifferenceSuperior radical stabilization and lower bond dissociation enthalpy
ConditionsIn silico HAT protocol evaluation in vacuum, benzene, and amyl acetate media

For industrial antioxidant applications in lipophilic matrices, prenyl caffeate provides superior radical quenching kinetics compared to standard ferulic or coumaric additives.

Antioxidant ranking (HAT)
Class-level
Ranked among 'most active' caffeic acid derivatives via HAT mechanism, alongside CAPE and methyl caffeate
Supports in silico screening for HAT-based lead optimization
DFT study (M05-2X functional); not experimentally confirmed

Enzymatic Transesterification Specificity in Biocatalysis

Prenyl caffeate serves as a critical benchmark for evaluating the substrate specificity of fungal feruloyl esterases (FAEs). In detergentless microemulsions, the synthesis of prenyl caffeate via transesterification of vinyl caffeate with prenol is highly dependent on the enzyme's binding pocket. Type A FAEs (e.g., AnFaeA) yield 0% for caffeate donors, whereas specific FAEs with highly lipophilic nucleophilic elbows are required to achieve measurable yields of prenyl caffeate [1]. This stark contrast makes it an indispensable molecule for screening novel biocatalysts.

Evidence DimensionEnzymatic transesterification yield
Target Compound DataPrenyl caffeate synthesis requires specific FAEs with lipophilic active sites (e.g., SF5 FAEs)
Comparator Or BaselineType A FAEs (e.g., AnFaeA)
Quantified Difference0% yield with Type A FAEs vs. measurable synthesis with targeted lipophilic esterases
ConditionsTernary microemulsion system (n-hexane: t-butanol: buffer) at optimized pH and temperature

Researchers procuring substrates for enzyme characterization must use prenyl caffeate to accurately map the lipophilic binding constraints of novel esterases.

Allergenic potency
Class-level
Designated 'strongest allergen known' in propolis; acts as pro-hapten requiring oxidative activation
Critical reference standard for allergen detection method development
Qualitative clinical ranking; no EC50 provided
Bioaccessibility profile
Head-to-head
PE recovery 16.1% (caffeic acid 272%), final bioaccessible 1.7% (CAPE 3.0%)
Supports matrix-specific bioaccessibility comparison; profile mirrors CAPE, not caffeic acid
INFOGEST in vitro digestion, HPLC-MS/MS

Lipid-Phase Cosmeceutical Antioxidant Formulation

Directly leveraging its LogP of 3.24 and superior HAT mechanism efficiency, prenyl caffeate is a highly suitable candidate for stabilizing lipid-rich cosmetic bases and providing anti-aging oxidative defense where hydrophilic caffeic acid would separate or fail to penetrate [1].

Cytoprotective Assays in Muscle Degeneration Models

Because it robustly prevents H2O2-induced cell death while ferulate analogs fail, it is an essential positive control and lead compound for in vitro models studying oxidative stress in human myoblasts and skeletal muscle tissue [2].

Biocatalytic Screening of Novel Esterases

Its specific structural demands (a catechol moiety combined with a prenyl ester) make it a necessary target compound for mapping the binding pocket lipophilicity and substrate specificity of newly discovered fungal feruloyl esterases [3].

Analytical Standardization of Poplar-Type Propolis

As a definitive chemical marker, prenyl caffeate is procured as an analytical standard to authenticate the botanical origin and quality of premium propolis extracts and specific floral honeys via LC-MS profiling [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
AGE formation and metal-catalyzed oxidative stress studies
Dual-action probe context (AGE inhibition + metal chelation)
Mechanistic differentiation of glycation vs metal-catalyzed oxidation
Anti-virulence screening (Gram-negative bacteria)
Quorum sensing inhibition benchmark compound
Violacein pathway gene expression endpoints
Propolis allergen analytical detection
High-potency hapten reference standard
LC-MS/MS method development for allergen quantification
In silico lead optimization campaigns
Structurally distinct HAT-active scaffold
Virtual library diversification and SAR modeling

XLogP3

3

Other CAS

118971-61-2

Wikipedia

Prenyl caffeate

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